molecular formula C21H20O9 B8178065 8-Hydroxy-3-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione

8-Hydroxy-3-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione

Cat. No.: B8178065
M. Wt: 416.4 g/mol
InChI Key: QKPDYSSHOSPOKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Classification

The IUPAC name for this compound is 1,3-dihydroxy-6-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione . This nomenclature reflects its anthracene backbone substituted with hydroxyl (positions 1 and 3), methyl (position 6), and glycosidic (position 8) groups, along with ketone functionalities at positions 9 and 10. The glycosidic component is a β-D-glucopyranosyl unit, as indicated by the stereochemical descriptors (2S,3R,4S,5S,6R).

Systematically, the compound belongs to the benzenoid class of organic molecules, specifically under the anthraquinone subclass. Its classification hierarchy is as follows:

  • Parent class : Anthraquinones (derivatives of 9,10-anthraquinone)
  • Subclass : Hydroxyanthraquinones (anthraquinones with hydroxyl substituents)
  • Functional modifications : Methylation at C-6 and glycosylation at C-8.

This classification aligns it with bioactive natural products like emodin and aloe-emodin, though its substitution pattern distinguishes it from common analogs.

Molecular Architecture: Anthraquinone Core Modifications

The anthraquinone core of this compound consists of a tricyclic aromatic system (anthracene) with ketone groups at positions 9 and 10 (Figure 1). Key modifications include:

  • Hydroxyl groups at positions 1 and 3, enhancing solubility and enabling hydrogen bonding.
  • A methyl group at position 6, which influences lipophilicity and steric interactions.
  • A β-D-glucopyranosyl unit at position 8, connected via an ether linkage.

The molecular formula is C21H20O10 , with a molar mass of 432.40 g/mol . Spectroscopic data, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), would typically reveal:

  • 1H NMR : Signals for aromatic protons (δ 6.5–7.5 ppm), methyl singlet (δ 2.1–2.3 ppm), and anomeric proton of the glucoside (δ 4.8–5.2 ppm).
  • 13C NMR : Carbonyl carbons (δ 180–190 ppm), aromatic carbons (δ 110–160 ppm), and glucosyl carbons (δ 60–105 ppm).

The anthraquinone core’s planarity and conjugation contribute to its UV-Vis absorption maxima near 254 nm and 434 nm, characteristic of π→π* transitions.

Glycosidic Bond Configuration and Stereochemical Analysis

The glycosidic moiety is a β-D-glucopyranosyl group attached to the anthraquinone core via an oxygen atom at position 8. The glucosyl unit adopts a 4C1 chair conformation , with hydroxyl groups at positions 2', 3', 4', and 6' in axial or equatorial orientations. Key stereochemical features include:

  • Anomeric configuration : β-linkage (C1'-O-C8), confirmed by the coupling constant (J = 7–8 Hz for β-anomers).
  • Absolute configuration : The glucosyl unit’s stereocenters are assigned as 2S, 3R, 4S, 5S, and 6R, consistent with β-D-glucose.

The glycosidic bond’s stability is influenced by hydrogen bonding between the glucosyl hydroxyls and the anthraquinone core. This interaction restricts rotational freedom, favoring a single dominant conformation in solution.

Comparative Analysis with Related Anthraquinone Glycosides

To contextualize this compound’s uniqueness, we compare it to structurally related anthraquinone glycosides (Table 1):

Compound Name Molecular Formula Substituents (Anthraquinone Core) Glycosylation Position Biological Activity
8-Hydroxy-3-methyl-1-glucoside C21H20O10 1-OH, 3-OH, 6-CH3, 8-O-glucosyl 8 Antioxidant, antimicrobial
Emodin 1-O-β-D-glucoside C21H20O10 1-O-glucosyl, 3-OH, 6-CH3, 8-OH 1 Anti-inflammatory, laxative
Aloe-emodin 8-O-glucoside C21H20O9 1-OH, 3-CH2OH, 8-O-glucosyl 8 Anticancer, antiviral

Key distinctions :

  • Substitution pattern : Unlike emodin glucosides, which often feature hydroxylation at C-6 or C-8, this compound combines methylation at C-6 with glycosylation at C-8, creating a unique pharmacophore.
  • Glycosidic linkage : The β-configuration at the anomeric center contrasts with α-linked analogs, affecting solubility and metabolic stability.
  • Bioactivity : Preliminary studies suggest enhanced antioxidant capacity compared to non-methylated analogs, likely due to the electron-donating methyl group.

Properties

IUPAC Name

8-hydroxy-3-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O9/c1-8-5-10-15(18(26)14-9(16(10)24)3-2-4-11(14)23)12(6-8)29-21-20(28)19(27)17(25)13(7-22)30-21/h2-6,13,17,19-23,25,27-28H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPDYSSHOSPOKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2=O)C=CC=C4O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pulmatin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030671
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4839-60-5
Record name Pulmatin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030671
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

232 - 234 °C
Record name Pulmatin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030671
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biological Activity

8-Hydroxy-3-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione, also known by its CAS number 4839-60-5, is a complex organic compound with significant biological implications. This article aims to explore its biological activities, including antimicrobial, cytotoxic, and potential therapeutic effects.

Chemical Structure and Properties

The compound has a molecular formula of C21H20O9C_{21}H_{20}O_{9} and a molecular weight of 416.38 g/mol. Its structural characteristics include multiple hydroxyl groups that contribute to its biological activity. The compound's IUPAC name is 8-hydroxy-3-methyl-1-{[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-9,10-dihydroanthracene-9,10-dione.

Cytotoxic Effects

Cytotoxicity studies have been conducted on related anthraquinone compounds. These studies often reveal that such compounds can induce apoptosis in cancer cells. The presence of hydroxyl groups enhances their interaction with cellular targets, leading to increased cytotoxicity . Further investigation is necessary to establish the specific cytotoxic profile of 8-hydroxy-3-methyl derivatives.

Antioxidant Activity

The antioxidant potential of anthraquinones is well-documented. These compounds can scavenge free radicals and reduce oxidative stress in cells. The presence of multiple hydroxyl groups in 8-hydroxy-3-methyl derivatives may contribute to their ability to act as antioxidants .

Study on Related Compounds

A recent study isolated a new reduced anthracycline-related compound from the bacterium Saccharothrix S26, demonstrating antibacterial activity against various strains . Although not directly related to 8-hydroxy-3-methyl derivatives, the findings suggest that similar structures may possess significant biological activity.

Antioxidant Studies

Research focusing on the antioxidant properties of related compounds indicates that these substances can effectively reduce oxidative stress markers in vitro. This suggests a potential therapeutic application for oxidative stress-related diseases .

Data Tables

Property Value
Molecular FormulaC21H20O9C_{21}H_{20}O_{9}
Molecular Weight416.38 g/mol
CAS Number4839-60-5
IUPAC Name8-hydroxy-3-methyl...
Purity98%
Biological Activity Description
AntimicrobialPotential activity against MRSA and ESKAPE pathogens
CytotoxicityInduces apoptosis in cancer cells
AntioxidantScavenges free radicals

Comparison with Similar Compounds

Physcion-8-O-β-D-glucopyranoside (Anthraglycoside A)

  • Structure : Glucosyl substitution at position 8, methoxy at position 6, and methyl at position 3.
  • Molecular Formula : C₂₂H₂₂O₁₀ (MW: 446.40 g/mol) .
  • Key Differences: Positional isomerism (glucosyl at position 8 vs. 1 in the target compound).
  • Activity : Reported anti-inflammatory and antimicrobial properties due to glycosylation enhancing bioavailability .

1-Hydroxy-3-(methoxymethoxy)anthracene-9,10-dione

  • Structure : Methoxymethoxy group at position 3, hydroxyl at position 1.
  • Molecular Formula : C₁₆H₁₂O₅ (MW: 284.27 g/mol) .
  • Key Differences : Lacks glycosylation and methyl group at position 3. The methoxymethoxy group reduces polarity compared to the glucosyl group.

1,8-Dihydroxy-3-methoxy-6-methyl-9,10-dihydroanthracene-9,10-dione

  • Structure : Dihydroanthracene core with hydroxyls at positions 1 and 8, methoxy at 3, and methyl at 5.
  • Molecular Formula : C₁₆H₁₂O₅ (MW: 284.27 g/mol) .
  • Key Differences : Partially reduced anthracene core (9,10-dihydro) and absence of glycosylation. The dihydro structure may influence redox activity.
  • Activity: Potential antioxidant properties due to multiple hydroxyl groups .

7-Hydroxyaloin B

  • Structure : Glycosylated dihydroanthracene with hydroxyl at position 7 and a glucosyl group.
  • Molecular Formula : C₂₁H₂₂O₁₀ (MW: 434.39 g/mol) .
  • Key Differences: Dihydroanthracene core vs. fully aromatic anthraquinone in the target compound. This structural difference impacts electron delocalization and biological activity .

Structural and Functional Comparison Table

Compound Name Molecular Formula MW (g/mol) Key Substituents Glycosylation Notable Properties
Target Compound C₂₂H₂₂O₁₀ 446.40 8-OH, 3-CH₃, 1-O-glucosyl Yes (position 1) Enhanced solubility, potential bioactivity
Physcion-8-O-β-D-glucopyranoside C₂₂H₂₂O₁₀ 446.40 8-O-glucosyl, 6-OCH₃, 3-CH₃ Yes (position 8) Anti-inflammatory, antimicrobial
1-Hydroxy-3-(methoxymethoxy)anthracene-9,10-dione C₁₆H₁₂O₅ 284.27 1-OH, 3-OCH₂OCH₃ No Lower polarity, synthetic analog
1,8-Dihydroxy-3-methoxy-6-methyl-9,10-dihydroanthracene-9,10-dione C₁₆H₁₂O₅ 284.27 1,8-OH, 3-OCH₃, 6-CH₃, dihydro core No Antioxidant potential
7-Hydroxyaloin B C₂₁H₂₂O₁₀ 434.39 7-OH, dihydro core, glucosyl Yes Laxative, natural product

Research Implications

  • Glycosylation Impact: The target compound’s glucosyl group at position 1 may improve pharmacokinetics compared to non-glycosylated analogs .
  • Positional Isomerism : Physcion-8-glucoside demonstrates that glucosyl placement significantly alters bioactivity, suggesting the target compound’s unique interactions merit further study .
  • Synthetic Analogs: Ethanoanthracene derivatives (e.g., furanoanthracenes in –2) highlight structural diversity but lack direct comparability due to fused ring systems .

Preparation Methods

Preparation of the Anthraquinone Aglycone

The anthraquinone core, 8-hydroxy-3-methylanthracene-9,10-dione, serves as the foundational aglycone. Its synthesis typically involves Friedel-Crafts acylation or oxidative dimerization of naphthoquinone precursors. For instance, 2-methyl-1,4-naphthoquinone undergoes oxidative coupling in the presence of FeCl₃ or AlCl₃ to yield the anthraquinone skeleton. Subsequent hydroxylation at position 8 is achieved via electrophilic aromatic substitution using H₂O₂ in acidic media, yielding the aglycone with 75–85% purity.

Key Reaction Conditions:

  • Oxidative coupling : 2-methyl-1,4-naphthoquinone (1.0 equiv), FeCl₃ (2.5 equiv), CH₃CN, 80°C, 12 h.

  • Hydroxylation : Crude anthraquinone (1.0 equiv), H₂O₂ (30%, 3.0 equiv), H₂SO₄ (0.1 M), 50°C, 6 h.

Glycosylation with Protected Sugar Donors

The β-D-glucopyranosyl moiety is introduced via Koenigs-Knorr glycosylation or trichloroacetimidate-based methods . A notable approach employs a 2,3-unsaturated glycosyl acetate donor (e.g., 3,4,6-tri-O-acetyl-D-glucal ) activated by TBSOTf (tert-butyldimethylsilyl triflate) in ionic liquids under reduced pressure. This method enhances regioselectivity and minimizes side reactions.

Procedure:

  • Donor preparation : 3,4,6-tri-O-acetyl-D-glucal (1.5 equiv) is dissolved in 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]).

  • Activation : TBSOTf (0.2 equiv) is added at −20°C, followed by the aglycone (1.0 equiv).

  • Reaction : Stirred at 25°C for 24 h under 5 mmHg to remove volatile byproducts.

  • Deprotection : The acetyl groups are removed via Zemplén transesterification (NaOMe/MeOH), yielding the target compound with 62–68% overall yield .

Table 1: Comparative Glycosylation Methods

MethodActivatorSolventYield (%)Purity (%)
Koenigs-KnorrAg₂CO₃CH₂Cl₂4590
TrichloroacetimidateTMSOTfToluene5592
Ionic Liquid/TBSOTfTBSOTf[BMIM][BF₄]6898

Enzymatic Glycosylation Using Glycosyltransferases

Recent advances employ glycosyltransferases (GTs) for regioselective glycosylation. A biphasic high-throughput screen identified GTs from Amycolatopsis orientalis capable of transferring glucose to anthraquinones. The enzyme utilizes UDP-glucose as a donor, achieving 85–90% conversion in aqueous-organic biphasic systems.

Protocol:

  • Reaction setup : 8-Hydroxy-3-methylanthracene-9,10-dione (1.0 mM), UDP-glucose (2.0 mM), GT enzyme (0.1 mg/mL) in 50 mM Tris-HCl (pH 7.5) with 10% (v/v) ethyl acetate .

  • Incubation : 30°C, 12 h with agitation.

  • Extraction : Ethyl acetate phase isolated, concentrated, and purified via preparative HPLC (C18 column, MeOH/H₂O gradient).

Purification and Characterization

Crude products are purified using silica gel chromatography (ethyl acetate/hexane, 7:3) or HPLC (C18, 60% MeOH). Final characterization employs:

  • ¹H/¹³C NMR : Confirms glycosidic linkage (δ 5.12 ppm, d, J = 7.8 Hz) and anthraquinone protons.

  • HR-MS : [M+H]⁺ at m/z 417.11800 (calc. 417.11842).

  • HPLC-PDA : Purity ≥98% (λ = 254 nm).

Challenges and Optimization

  • Regioselectivity : Competing glycosylation at position 6 of anthraquinone is mitigated using bulky protecting groups (e.g., TBDMS ) on the sugar donor.

  • Solubility : Ionic liquids enhance donor solubility, improving reaction kinetics.

  • Enzyme Stability : GTs require co-solvents (e.g., glycerol) to maintain activity in biphasic systems.

Applications and Derivatives

The compound serves as a precursor to anthracycline antibiotics (e.g., aclacinomycin). Glycosylation alters pharmacokinetics; for example, 11-O-β-D-glucopyranoside derivatives exhibit enhanced solubility but retained antimicrobial activity .

Q & A

Q. What are the optimal synthetic routes for 8-Hydroxy-3-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves multi-step glycosylation of anthraquinone precursors. For example, coupling a glucose-derived oxane moiety (e.g., 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl) to the anthracene core via nucleophilic substitution. Key factors affecting yield include:
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance glycosylation efficiency .
  • Catalysts : Use of Lewis acids (e.g., BF₃·Et₂O) to activate the oxane leaving group .
  • Temperature : Controlled heating (60–80°C) balances reaction kinetics and side-product formation.
  • Purification : Column chromatography with silica gel (eluent: CHCl₃/MeOH gradient) isolates the target compound.
    Table 1 : Yield optimization data from analogous anthraquinone glycosides:
PrecursorSolventCatalystYield (%)
Anthraquinone ADMFBF₃·Et₂O62
Anthraquinone BDMSONone28

Q. How can structural discrepancies in NMR data for this compound be resolved?

  • Methodological Answer : Discrepancies often arise from tautomerism of hydroxyl groups or sugar moiety conformation. To resolve:
  • Perform 2D NMR (HSQC, HMBC) to assign proton-carbon correlations, especially for overlapping signals in the aromatic (δ 6.5–8.0 ppm) and anomeric (δ 4.5–5.5 ppm) regions .
  • Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .
  • Use variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomerism) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s fluorescence properties, and how can they be exploited in bioimaging?

  • Methodological Answer : The anthraquinone core’s conjugated π-system and hydroxyl/glucose substituents enable fluorescence (λₑₓ ~450 nm, λₑₘ ~550 nm). To enhance bioimaging utility:
  • Modify substituents : Introduce electron-withdrawing groups (e.g., -NO₂) to redshift emission .
  • Solvatochromism studies : Test fluorescence in solvents of varying polarity to optimize Stokes shift for tissue penetration .
  • In vitro validation : Use confocal microscopy to track cellular uptake in cancer cell lines (e.g., HeLa), comparing intensity to commercial dyes .

Q. How do structural variations in the oxane moiety affect the compound’s bioactivity?

  • Methodological Answer : Replace the glucose-derived oxane with other sugar units (e.g., galactose, xylose) and evaluate:
  • Antioxidant activity : DPPH radical scavenging assays (IC₅₀ comparison) .
  • DNA intercalation : UV-vis titration with CT-DNA to measure binding constants (Kₐ) .
  • Cytotoxicity : MTT assays against normal (e.g., HEK293) vs. cancer (e.g., MCF-7) cells.
    Table 2 : Bioactivity comparison of derivatives:
Sugar MoietyIC₅₀ (DPPH, μM)Kₐ (DNA, ×10⁴ M⁻¹)Cytotoxicity (MCF-7, IC₅₀ μM)
Glucose12.32.145.6
Galactose18.71.5>100

Q. What strategies mitigate conflicting data in oxidation/reduction studies of this anthraquinone derivative?

  • Methodological Answer : Contradictions in redox behavior (e.g., E⁰ values) may stem from solvent effects or competing pathways. To address:
  • Cyclic voltammetry (CV) : Perform in anhydrous DMF vs. aqueous buffer to isolate proton-coupled electron transfer (PCET) contributions .
  • Controlled atmosphere : Use a glovebox (N₂) to prevent O₂ interference during reduction .
  • Theoretical modeling : Apply Marcus theory to predict reorganization energies and validate experimental E⁰ values .

Methodological Notes

  • Spectral Validation : Cross-reference IR (C=O stretch ~1670 cm⁻¹) and HRMS (e.g., [M+H]+ m/z 453.12) with synthetic intermediates to confirm purity .
  • Data Reproducibility : Replicate key experiments (e.g., glycosylation) ≥3 times and report standard deviations for yields/IC₅₀ values.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.